Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride
Description
Historical Context and Development
The development of this compound emerged from the broader historical progression of pyrrolidine chemistry and benzoate ester synthesis that began in the mid-20th century. The systematic exploration of pyrrolidine-containing compounds gained momentum as researchers recognized the unique conformational properties and biological activities associated with five-membered nitrogen heterocycles. The incorporation of pyrrolidine rings into benzoate structures represents a convergence of two important chemical motifs: the well-established benzoate ester functionality and the increasingly recognized pyrrolidine pharmacophore.
The synthetic methodologies required for constructing ether linkages between pyrrolidine derivatives and aromatic systems developed progressively through advances in nucleophilic substitution chemistry and protective group strategies. Early work in this area focused on establishing reliable synthetic routes that could efficiently form the carbon-oxygen bond between the pyrrolidine ring and the aromatic benzoate framework while maintaining the integrity of both structural components. The development of improved reaction conditions, including optimized base systems and solvent selection, contributed to the practical synthesis of compounds like this compound.
The formation of hydrochloride salts for pyrrolidine-containing compounds became a standard practice as researchers discovered that salt formation significantly improved the handling characteristics, stability, and purification processes for these types of molecules. This approach proved particularly valuable for compounds containing both ester functionalities and basic nitrogen centers, as the salt formation could enhance solubility in polar solvents while providing crystalline forms suitable for characterization and storage.
Significance in Chemical Research
This compound holds significant importance in chemical research due to its unique structural features that combine multiple pharmacologically relevant motifs within a single molecular framework. The compound serves as a valuable research tool for investigating structure-activity relationships in pyrrolidine-containing molecules, particularly those designed for potential therapeutic applications. The presence of the ether linkage connecting the pyrrolidine ring to the benzoate framework provides conformational flexibility that can be crucial for molecular recognition processes and binding interactions with biological targets.
Research into similar pyrrolidine-benzoate derivatives has demonstrated their utility as synthetic intermediates for more complex molecular architectures. The ethyl ester functionality provides a reactive handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid, transesterification reactions, or reduction to alcohol derivatives. These transformation possibilities make the compound valuable for synthetic chemists developing new molecular entities for various applications.
The compound's structural characteristics make it particularly interesting for medicinal chemistry research, where pyrrolidine-containing molecules have shown diverse biological activities. The combination of the benzoate pharmacophore with the pyrrolidine ring system creates opportunities for investigating novel mechanisms of action and developing compounds with improved pharmacological profiles. Studies of related compounds have indicated potential applications in areas such as neuropharmacology and antimicrobial research, although specific biological activities of this compound require dedicated investigation.
Contemporary research trends in drug discovery increasingly focus on compounds containing saturated heterocycles like pyrrolidine, as these structures often provide improved three-dimensional molecular architecture compared to flat aromatic systems. This trend has elevated the importance of compounds like this compound as both research tools and potential lead compounds for drug development programs.
Structural Overview and Classification
This compound possesses a molecular formula of C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 grams per mole. The compound belongs to the chemical class of benzoate esters, specifically those containing heterocyclic substituents, and can be further classified as a pyrrolidinyl ether derivative. The structural architecture consists of three main components: an ethyl benzoate backbone, a pyrrolidine ring system, and an ether linkage connecting these two moieties.
The benzoate portion of the molecule features an ethyl ester group attached to the carboxyl carbon of benzoic acid, with the pyrrolidin-3-yloxy substituent positioned at the ortho position (position 2) of the benzene ring. This substitution pattern creates a specific spatial arrangement that influences the compound's chemical reactivity and potential biological interactions. The pyrrolidine ring exists as a five-membered saturated heterocycle containing one nitrogen atom, which in the hydrochloride salt form is protonated, creating a positively charged nitrogen center.
The ether linkage between the pyrrolidine ring and the benzene ring occurs through the 3-position carbon of the pyrrolidine ring, creating a specific stereochemical environment that can influence the compound's conformational preferences. This linkage provides rotational freedom around the carbon-oxygen bond, allowing the pyrrolidine ring to adopt various orientations relative to the benzene ring plane.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO₃ |
| Molecular Weight | 271.74 g/mol |
| Chemical Class | Benzoate Ester |
| Subclass | Pyrrolidinyl Ether Derivative |
| Ester Type | Ethyl Benzoate |
| Heterocycle | Pyrrolidine (5-membered) |
| Substitution Pattern | Ortho-substituted Benzoate |
| Salt Form | Hydrochloride |
The three-dimensional structure of the compound exhibits conformational flexibility due to the presence of multiple rotatable bonds, including the ether linkage and the ethyl ester group. This flexibility can be important for molecular recognition processes and may contribute to the compound's potential biological activities through induced-fit mechanisms with target proteins or enzymes.
Nomenclature and Identification Systems
The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The complete systematic name reflects the compound's structural components in a hierarchical manner, beginning with the ethyl ester designation, followed by the substitution pattern on the benzoate ring, and concluding with the salt form designation.
Multiple Chemical Abstracts Service registry numbers have been associated with this compound and its related forms, including 928322-40-1 and 1220032-96-1. The existence of multiple registry numbers reflects the complex nature of chemical database management and the various forms or preparations of the compound that may exist. The primary CAS number 928322-40-1 corresponds to the specific hydrochloride salt form with the molecular formula C₁₃H₁₈ClNO₃.
The compound is also identified by various database-specific identifiers, including the EPA CompTox identifier DTXSID40696426. The MDL number MFCD16817546 provides another standardized identifier for chemical databases and inventory management systems. These multiple identification systems ensure comprehensive tracking and reference capabilities across different chemical information platforms.
Alternative nomenclature forms include systematic variations such as "ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate hydrochloride" and "benzoic acid, 2-(3-pyrrolidinyloxy)-, ethyl ester, hydrochloride". These variations reflect different approaches to systematic naming while describing the same molecular structure. The use of parentheses and brackets in the nomenclature helps clarify the connectivity and substitution patterns within the complex molecular architecture.
| Identification System | Identifier |
|---|---|
| Primary CAS Registry Number | 928322-40-1 |
| Alternative CAS Number | 1220032-96-1 |
| EPA CompTox ID | DTXSID40696426 |
| MDL Number | MFCD16817546 |
| Chemical Database ID | DTXCID40647175 |
| Commercial Code | AKOS015848003 |
Properties
IUPAC Name |
ethyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)11-5-3-4-6-12(11)17-10-7-8-14-9-10;/h3-6,10,14H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKMRHHNSTHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696426 | |
| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-96-1 | |
| Record name | Benzoic acid, 2-(3-pyrrolidinyloxy)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(pyrrolidin-3-yl)oxy]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride typically involves the esterification of 2-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. This is followed by the reaction with pyrrolidine under specific conditions to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the formation of the ester linkage and the incorporation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for temperature and pH control is crucial in maintaining the consistency and quality of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride has a molecular formula of C12H15ClNO3 and a molecular weight of 257.71 g/mol. The compound features an ester functional group linked to a pyrrolidine ring, contributing to its unique chemical properties. The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, potentially acting as inhibitors or modulators in various biological pathways.
Medicinal Chemistry
This compound has been explored for its antimicrobial and anti-inflammatory properties. In vitro studies indicate that it exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown an effective concentration (EC50) of approximately 5 µM against certain pathogens, with low cytotoxicity (CC50 > 50 µM) .
Antiviral Applications
Recent research highlights the compound's potential in antiviral applications, particularly against SARS-CoV-2. High-throughput screening has identified derivatives that demonstrate antiviral activity by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest modifications to the pyrrolidine moiety can enhance efficacy against viral targets .
Enzyme Inhibition Studies
The compound has been investigated for its role in enzyme inhibition, specifically targeting enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders and cancer treatment .
Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial potency, paving the way for further development as a therapeutic agent .
Study 2: Antiviral Profiling
Research focusing on antiviral profiling revealed that specific analogs of this compound could interfere with viral entry mechanisms, showcasing its potential as a candidate for treating viral infections such as COVID-19 .
Mechanism of Action
The mechanism of action of Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Positional Isomers of Pyrrolidinyloxy-Substituted Benzoates
Key analogs include:
Key Findings :
Comparison with Amine-Functionalized Benzoate Esters
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride belongs to a broader class of amine-modified benzoate esters. Notable analogs include:
Key Findings :
- Substituent Reactivity: Pyrrolidinyloxy groups (secondary amines) may offer different hydrogen-bonding capabilities compared to tertiary dimethylamino groups, affecting solubility and chemical stability .
- Positional Influence: Para-substituted amines (e.g., ethyl 4-(dimethylamino)benzoate) generally exhibit superior reactivity in polymerization reactions compared to ortho or side-chain analogs .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Hydrochloride salts of pyrrolidinyloxy benzoates (e.g., CAS 1219960-96-9) are typically water-soluble, facilitating formulation in drug delivery systems .
- Stability : Steric hindrance in ortho-substituted derivatives may reduce susceptibility to enzymatic hydrolysis compared to para-substituted analogs .
Biological Activity
Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C12H15ClNO3
- Molecular Weight : 257.71 g/mol
- Chemical Class : Ester
- Functional Groups : Benzoate and pyrrolidine
The compound features a benzoate ester linked to a pyrrolidine ring, contributing to its unique chemical properties and biological activities.
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, particularly in cholinergic and dopaminergic systems .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
- EC50 Value : Approximately 5 µM
- CC50 Value : > 50 µM (indicating low cytotoxicity)
This suggests that the compound could be a promising candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. The exact pathways involved are still under investigation, but the compound's ability to modulate inflammation presents opportunities for therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Mthis compound | Antimicrobial, anti-inflammatory | Different substitution on the benzoate ring |
| Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride | Antiviral potential | Benzyl substitution enhances lipophilicity |
| Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride | Similar antimicrobial activity | Lacks the ether linkage present in target compound |
This table highlights the distinct biological activities of this compound compared to similar compounds.
Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in cellular models, indicating its potential utility in treating conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 2-(pyrrolidin-3-yloxy)benzoic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Protecting groups (e.g., tert-butyl carbamate) may be employed to stabilize reactive intermediates. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the ester linkage, pyrrolidine ring, and substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond angles and torsional strain in the pyrrolidine ring .
- HPLC-PDA : Purity >95% is confirmed using reverse-phase HPLC with photodiode array detection (λ = 210–254 nm) .
Q. How should researchers handle solubility challenges in aqueous assays?
- Methodological Answer : The compound’s limited aqueous solubility can be addressed using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., phosphate buffer at pH 7.4). Pre-formulation studies using dynamic light scattering (DLS) or micellar solubilization with surfactants (e.g., Tween-80) enhance bioavailability in in vitro models .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor membrane permeability. Solutions include:
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites.
- Permeability Assays : Caco-2 cell monolayers or PAMPA evaluate intestinal absorption.
- Pharmacokinetic Modeling : Allometric scaling from rodent studies predicts human dosing. Reference compounds with similar scaffolds (e.g., Vernakalant Hydrochloride, a pyrrolidine derivative) provide comparative insights .
Q. How is impurity profiling conducted to meet regulatory standards?
- Methodological Answer : Impurities are characterized using:
- HPLC-MS/MS : Quantifies trace impurities (e.g., unreacted intermediates, hydrolysis byproducts).
- Reference Standards : EP/ICH-compliant impurities (e.g., benzoic acid derivatives) are synthesized and cross-validated against certified materials .
- Forced Degradation Studies : Acid/alkali hydrolysis, thermal stress, and photolysis identify degradation pathways .
Q. What computational approaches predict target binding affinity and selectivity?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., GPCRs or ion channels). The pyrrolidine oxygen and ester group are key pharmacophores for hydrogen bonding.
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
- QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl esters) with activity .
Q. How is stability under physiological conditions evaluated for preclinical studies?
- Methodological Answer :
- Solution Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C; monitor via HPLC at 0, 6, 12, and 24 hours.
- Solid-State Stability : Accelerated stability testing (40°C/75% RH for 3 months) identifies hygroscopicity or polymorphic transitions.
- Light Sensitivity : ICH Q1B guidelines assess photodegradation using UV-Vis exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
